N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
“N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylphenyl group, a trimethoxyphenyl group, and a pyridazinylthioacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring.
Thioether formation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the acetylphenyl group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide: can be compared with other acetamide derivatives or pyridazinyl compounds.
This compound: can be compared with other thioether-containing compounds.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-14(27)15-5-7-17(8-6-15)24-21(28)13-32-22-10-9-18(25-26-22)16-11-19(29-2)23(31-4)20(12-16)30-3/h5-12H,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSUQYWBYCNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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